5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid is a chemical compound that has been gaining interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has antimicrobial properties by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects
5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid in lab experiments is its potential as a new drug candidate. Its antimicrobial, anticancer, and anti-inflammatory properties make it a promising compound for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid. One direction is to further investigate its mechanism of action to optimize its use in drug development. Another direction is to study its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing more efficient synthesis methods for the compound.
Synthesis Methods
The synthesis of 5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid involves the reaction of 3-hydroxytetrahydrofuran-2-one with ethyl bromoacetate in the presence of a base. The resulting product is then treated with hydrazine hydrate and sodium hydroxide to form the final compound.
Scientific Research Applications
5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid has been found to have potential applications in various scientific research fields. One such application is in the development of new drugs. The compound has been found to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.
properties
IUPAC Name |
5-ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-2-8-9(11(13)14)10(12-16-8)7-4-3-5-15-6-7/h7H,2-6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAQTIOSBXHNRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2CCCOC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.